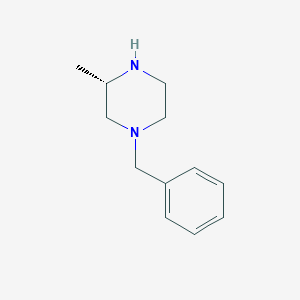

(S)-1-苄基-3-甲基哌嗪

描述

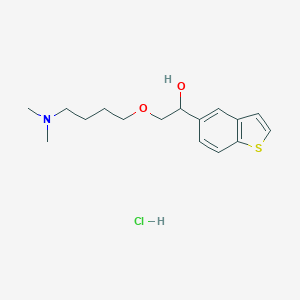

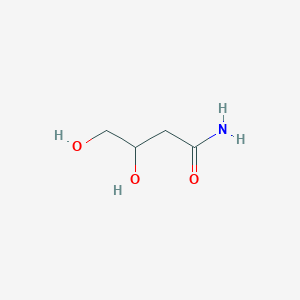

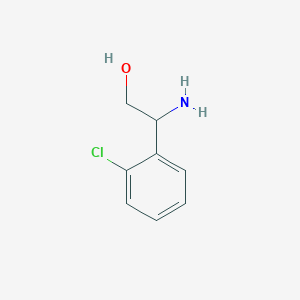

(S)-1-Benzyl-3-methylpiperazine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to a family of piperazine derivatives that have been explored for their conformational behavior, chiral solvating abilities, and interactions with central nervous system receptors.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, a novel three-step synthesis starting from the methyl ester of (S)-serine was used to create 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were then transformed into chiral, non-racemic bicyclic lactams with potential interactions with central nervous system receptors . This indicates that the synthesis of (S)-1-Benzyl-3-methylpiperazine could potentially follow a similar pathway, utilizing amino acid derivatives and subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray crystallography. For example, N4-methylation of certain piperazine-2,5-diones was found to change their conformation from folded to extended, as revealed by crystallography and NMR spectroscopy . This suggests that the molecular structure of (S)-1-Benzyl-3-methylpiperazine could also exhibit interesting conformational characteristics that could be studied using similar methods.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be quite varied. In the context of chiral solvating properties, (S)-1-benzyl-6-methylpiperazine-2,5-dione was shown to form diastereomeric hydrogen-bonded associates with various compounds, which was studied using NMR techniques . This indicates that (S)-1-Benzyl-3-methylpiperazine may also participate in hydrogen bonding and could potentially be used as a chiral solvating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a related compound, 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione, showed extensive hydrogen bonding and π-interactions contributing to crystal stabilization . This suggests that (S)-1-Benzyl-3-methylpiperazine may also have a solid-state structure stabilized by similar interactions, which could affect its physical properties such as solubility and melting point.

科学研究应用

手性溶剂化性质:

- (S)-1-苄基-3-甲基哌嗪已被研究其手性溶剂化性质,特别是在核磁共振光谱学的背景下。它与某些化合物形成非对映异构的氢键缔合物,影响1H和13C核磁共振光谱,表明其在核磁共振光谱中作为手性溶剂的潜在用途 (Wagger et al., 2007)。

- 另一项研究发现,包括(S)-1-苄基-3-甲基哌嗪在内的密切相关的二肽环化合物在核磁共振光谱中对混合的α-氨基酸衍生物显示不同程度的手性溶剂化性质,再次表明它们在确定对映体组成方面的有用性 (Malavašič等,2008)。

合成过程:

- 该化合物已被用于合成各种衍生物。例如,通过对1-甲基哌嗪的直接还原烷基化,合成了4-[(4-甲基哌嗪-1-基)甲基]苯甲酸的实用合成方法,这是伊马替尼的关键前体,其中苄衍生物的变体以高收率合成 (Koroleva等,2012)。

其他应用:

- 在不同的背景下,该化合物的衍生物已被研究其潜在的药理学性质。例如,[1]苄基吡喃并[2,3-d]-1,2,3-三唑-9(1H)-酮及其5-甲基同分异构体的N-苄基哌嗪衍生物被评估其H1-抗组胺活性和肥大细胞稳定性,显示出在药理学应用中的显著潜力 (Buckle et al., 1986)。

安全和危害

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.

未来方向

This involves identifying areas for further research. This could include potential new synthesis methods, uses, or investigations into its properties.

For a specific compound like “(S)-1-Benzyl-3-methylpiperazine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. You could also try using academic search engines like Google Scholar. If you’re affiliated with a university, you might have access to additional resources through your institution’s library.

属性

IUPAC Name |

(3S)-1-benzyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUDSPYJDXBOF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426105 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-3-methylpiperazine | |

CAS RN |

132871-12-6 | |

| Record name | (S)-1-Benzyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)